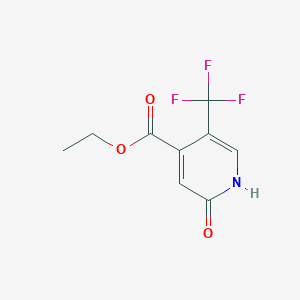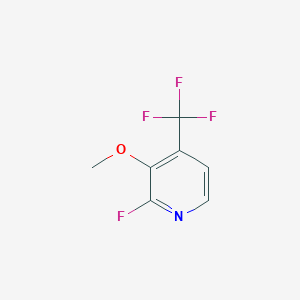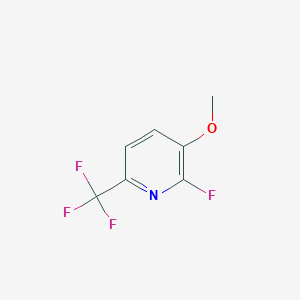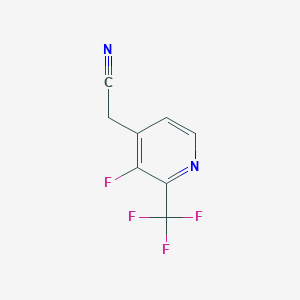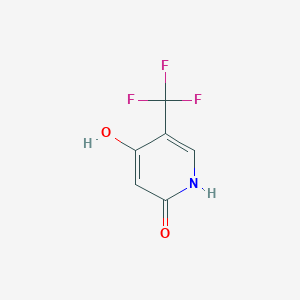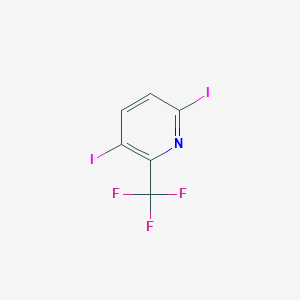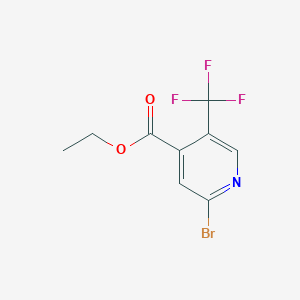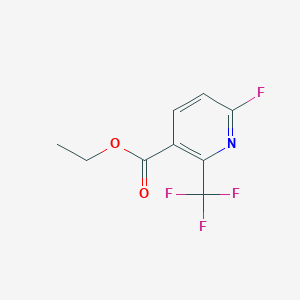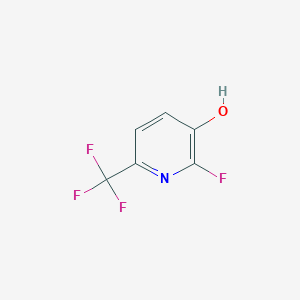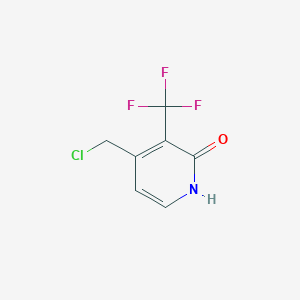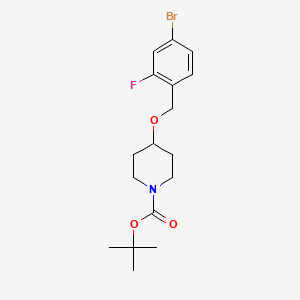
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate (TBPFPC) is a novel small molecule that has recently been discovered as a potential drug candidate for a variety of therapeutic applications. It is a member of the piperidine family, which is a group of compounds that have been found to possess a variety of biological activities. TBPFPC has a unique structure and properties that make it an attractive candidate for further research and development.
Scientific Research Applications
Synthetic Routes and Applications
This compound is involved in the synthesis of various pharmaceutical and industrial chemicals. A notable example includes its role in the synthesis of vandetanib, a therapeutic agent. The process involves substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution steps, demonstrating the compound's utility in complex chemical syntheses and its commercial value in manufacturing (Mi, 2015).
Environmental and Health Impact Studies
Research on synthetic phenolic antioxidants, which are structurally related to tert-butyl 4-((4-bromo-2-fluorobenzyl)oxy)piperidine-1-carboxylate, indicates their widespread use in industrial and commercial products. These compounds, including similar tert-butyl derivatives, have been detected in various environmental matrices and have shown potential human exposure pathways. Studies suggest that some of these compounds may exhibit hepatic toxicity, endocrine disrupting effects, and possible carcinogenicity. This underscores the importance of understanding the environmental behavior and health impacts of chemicals related to this compound (Liu & Mabury, 2020).
Degradation and Environmental Remediation
Studies on the degradation of related compounds, such as methyl tert-butyl ether (MTBE), provide insights into the environmental fate of tert-butyl derivatives. Research has explored the decomposition of MTBE by adding hydrogen in a cold plasma reactor, indicating alternative methods for the environmental remediation of tert-butyl compounds. This research highlights the potential for innovative approaches to mitigate the environmental impact of similar chemicals (Hsieh et al., 2011).
Adsorption for Environmental Clean-up
The adsorption of MTBE, a compound related to this compound, from the environment has been extensively studied. This research underscores the effectiveness of various adsorbents in removing MTBE from aqueous solutions, highlighting the broader applicability of such methods for the clean-up of related tert-butyl compounds from water sources. This demonstrates the ongoing efforts to address the environmental challenges posed by these substances (Vakili et al., 2017).
properties
IUPAC Name |
tert-butyl 4-[(4-bromo-2-fluorophenyl)methoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrFNO3/c1-17(2,3)23-16(21)20-8-6-14(7-9-20)22-11-12-4-5-13(18)10-15(12)19/h4-5,10,14H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMAZLOAYZWAOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCC2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







